molecular formula C9H9Cl2N3O2 B2551525 2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride CAS No. 1803585-58-1

2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride

Cat. No.: B2551525
CAS No.: 1803585-58-1
M. Wt: 262.09
InChI Key: XGQXXJQZCWTTMT-UHFFFAOYSA-N
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Description

2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride typically involves the formation of the imidazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of ammonium acetate, leading to the formation of the imidazole ring. The resulting compound is then subjected to further reactions to introduce the carboxylic acid group and convert it to the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced forms of the imidazole ring .

Scientific Research Applications

2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2′-Pyridyl)imidazole
  • 2-(Imidazol-2-yl)pyridine
  • 2-(Pyridin-2-yl)imidazole

Uniqueness

2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.2ClH/c13-9(14)6-1-2-10-7(5-6)8-11-3-4-12-8;;/h1-5H,(H,11,12)(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQXXJQZCWTTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C2=NC=CN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803585-58-1
Record name 2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride
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